molecular formula C8H12N2 B1455521 2-(4-Methyl-pyridin-3-YL)-ethylamine CAS No. 1000504-51-7

2-(4-Methyl-pyridin-3-YL)-ethylamine

Cat. No. B1455521
M. Wt: 136.19 g/mol
InChI Key: UGBWPAWWWLLZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-pyridin-3-YL)-ethylamine, also known as MPEA, is a chemical compound that is gaining attention in the scientific community due to its potential applications in various fields. MPEA has been studied for its ability to interact with certain receptors in the brain and body, leading to potential benefits in areas such as neurological disorders and metabolic diseases. In

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Application : The compound is used in the synthesis of pharmaceuticals .
    • Method : The compound can be used as an intermediate in the synthesis of complex pharmaceutical compounds .
    • Results : The resulting pharmaceutical compounds have been found to be potent inhibitors of protein kinases such as the enzyme Janus Kinase 3 (JAK 3), and are therefore useful for the treatment of a wide variety of immunological disorders .
  • Chemical Research

    • Application : The compound can be used in chemical research as a building block for the synthesis of more complex molecules .
    • Method : The compound’s chemical properties, such as its melting point, boiling point, and molecular weight, can be utilized in various chemical reactions .
    • Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .
  • Preparation of Methyl 4,6-diamino-2- [l- (2-fluorobenzyl)-lH-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl (methyl)carbamate

    • Application : This compound is used in the preparation of methyl 4,6-diamino-2- [l- (2-fluorobenzyl)-lH-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl (methyl)carbamate .
    • Method : The compound is used as an intermediate in the synthesis of complex pharmaceutical compounds .
    • Results : The resulting pharmaceutical compounds have been found to be potent inhibitors of protein kinases such as the enzyme Janus Kinase 3 (JAK 3), and are therefore useful for the treatment of a wide variety of immunological disorders .
  • Synthesis of Pyrrolo [2,3-d]pyrimidine Derivatives

    • Application : The compound can be used in the synthesis of pyrrolo [2,3-d]pyrimidine derivatives .
    • Method : The compound’s chemical properties, such as its melting point, boiling point, and molecular weight, can be utilized in various chemical reactions .
    • Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants used .

properties

IUPAC Name

2-(4-methylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWPAWWWLLZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpyridin-3-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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